(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a methoxy group and an amino group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methoxy group through a nucleophilic substitution reaction. The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino-acetic acid
- (3-Methoxy-pyrazin-2-ylmethyl)-amino-acetic acid
- Cyclopropyl 3-Methoxy-Pyrazin-2-ylmethyl-Amino-Acetic Acid
Uniqueness
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide is unique due to its specific substitution pattern on the pyrazine ring and the presence of both amino and methoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)9(12)10(16)15-6-8-11(17-3)14-5-4-13-8/h4-5,7,9H,6,12H2,1-3H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENCRWCNWYNCY-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NC=CN=C1OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=NC=CN=C1OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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